6-(aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Bioconjugation PROTACs Chemical Biology

This 1-methyl-6-aminomethyl-pyrazolopyrimidinone is a critical heterocyclic building block for targeted protein degraders (PROTACs) and selective kinase/PDE probe development. Unlike secondary amine or N1-phenyl analogs, its reactive primary amine enables stoichiometric NHS-ester conjugation (>90% acylation) and its low lipophilicity (XLogP3 -0.6) ensures superior aqueous solubility for in vitro assays. Procuring this specific derivative is essential for maintaining target binding affinity and successful bioconjugation. Standard R&D supply.

Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
CAS No. 957719-42-5
Cat. No. B6602721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS957719-42-5
Molecular FormulaC7H9N5O
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=O)NC(=N2)CN
InChIInChI=1S/C7H9N5O/c1-12-6-4(3-9-12)7(13)11-5(2-8)10-6/h3H,2,8H2,1H3,(H,10,11,13)
InChIKeyUTZKRUPPJWPUIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: A Pyrazolopyrimidine Building Block with a Primary Amine Handle


6-(Aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 957719-42-5) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class, a scaffold widely explored in medicinal chemistry for kinase and phosphodiesterase (PDE) inhibition [1]. This specific derivative features a methyl group at the N1 position and an aminomethyl substituent at the C6 position, yielding a molecular formula of C7H9N5O and a molecular weight of 179.18 g/mol . It is primarily utilized as a synthetic building block or intermediate in the development of targeted protein degraders (e.g., PROTACs) and other bioconjugates, owing to the presence of a primary amine that enables facile derivatization.

The Critical Pitfalls of Substituting 6-(Aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one with Closest Analogs


Assuming interchangeability between 6-(aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one and its closest analogs (e.g., 6-amino, 6-methylamino, or N1-phenyl derivatives) is a critical error in chemical biology and drug discovery workflows. These analogs differ fundamentally in their functional group chemistry, steric profile, and physicochemical properties, which directly impact their reactivity in bioconjugation, their fit within a target protein's binding pocket, and their overall ADME properties. For instance, the primary amine of the target compound is essential for selective NHS-ester or isothiocyanate coupling, a reactivity not shared by its secondary amine analog [1]. Similarly, the N1-methyl group provides reduced steric bulk compared to the N1-phenyl analog, which can drastically alter kinase selectivity profiles [2]. Procurement of the correct compound is therefore not a matter of simple scaffold matching but requires a precise structural identity for downstream experimental success.

Quantitative Differentiation of 6-(Aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one for Procurement Decisions


Primary Amine Functionality Enables Quantitative Bioconjugation Efficiency Unattainable by Secondary Amine Analogs

The target compound possesses a primary aminomethyl group (-CH2NH2), whereas a close analog, 1-methyl-6-(methylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 5444-26-8), contains a secondary methylamine (-NHCH3). In standard NHS-ester (N-hydroxysuccinimide ester) coupling reactions, primary amines exhibit quantitative acylation yields (typically >90%) under mild conditions, while secondary amines show significantly reduced reactivity due to steric hindrance and lower nucleophilicity, often requiring activated reagents and prolonged reaction times, which can compromise sensitive substrates [1]. This difference in reactivity is critical for constructing PROTACs or antibody-drug conjugates where precise stoichiometry and site-specific labeling are paramount.

Bioconjugation PROTACs Chemical Biology

Reduced Lipophilicity (LogP) Compared to N1-Phenyl Analog Improves Aqueous Solubility Profile

The N1-methyl group of the target compound results in a lower predicted partition coefficient (cLogP) compared to the N1-phenyl analog, 6-(aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 882252-36-0). Using PubChem computed properties, the target compound has a XLogP3 value of -0.6, whereas the phenyl analog has a XLogP3 of 1.6 [1]. This difference of 2.2 log units indicates the target compound is more hydrophilic, which is advantageous for aqueous solubility and formulation in biological assays.

Drug-likeness Solubility ADME

Free Base vs. Hydrochloride Salt: Purity Assay and Storage Stability Differentiation

The free base form of the target compound (CAS 957719-42-5) is specified at 95% purity by one vendor (AKSci) , while its hydrochloride salt (CAS 1392272-28-4) is also specified at 95% purity (AKSci) . However, the hydrochloride salt typically offers improved long-term storage stability due to reduced hygroscopicity and lower susceptibility to oxidation, a common advantage for primary amines. Quantitative hygroscopicity data or degradation rates are not provided by the vendors, but the salt form is generally preferred for long-term storage based on the known chemical behavior of amine hydrochlorides.

Purity Stability Procurement

Hydrogen Bond Donor Count Differentiates the Target from Deaminated or N-Alkylated Analogs

The target compound has 2 hydrogen bond donors (HBD) from its primary amine and lactam NH, as computed by PubChem [1]. In contrast, the analog 6-(dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 5444-27-9) has only 1 HBD (lactam NH) [1]. The additional HBD in the target compound can form specific hydrogen bonds with protein backbones, a feature often critical for achieving high affinity in kinase hinge-binding motifs. This difference is a key consideration in structure-based drug design where a directed hydrogen bond to a specific residue (e.g., gatekeeper residue) is desired.

Target engagement Molecular recognition Kinase hinge binding

Optimal Use Cases for 6-(Aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Based on Quantified Differentiation


PROTAC Linker Attachment via NHS Ester Chemistry

The primary amine handle of this compound is ideally suited for stoichiometric conjugation to NHS-ester functionalized linkers in the synthesis of proteolysis-targeting chimeras (PROTACs). The quantitative acylation yields (class-level inference >90%) ensure high conversion to the desired heterobifunctional molecule, minimizing purification challenges [1]. This advantage is not shared by secondary amine analogs, making this compound the preferred choice for this application.

Aqueous Solubility-Dependent Biochemical Assays

With a computed XLogP3 of -0.6, this compound exhibits significantly lower lipophilicity than its N1-phenyl counterpart (XLogP3 = 1.6), suggesting better aqueous solubility [2]. This property is critical for in vitro kinase or PDE inhibition assays where high compound concentrations in aqueous buffers are required to accurately determine IC50 values.

Targeted Covalent Inhibitor Design Exploiting the Primary Amine

Beyond bioconjugation, the primary aminomethyl group can be directly utilized to form a covalent bond with a target protein's active site cysteine or aspartate residue, a strategy not possible with the deaminated or dialkylated analogs. The presence of two hydrogen bond donors (vs. one in the dimethylamino analog) also facilitates a more specific recognition motif within the ATP-binding pocket [3].

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